molecular formula C16H19F3N2O4 B603180 Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate CAS No. 1809489-64-2

Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate

Cat. No.: B603180
CAS No.: 1809489-64-2
M. Wt: 360.33g/mol
InChI Key: YISMAGJZRSDRNV-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl-linked 4-(trifluoromethoxy)phenyl substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, making this compound a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethoxy group enhances metabolic stability and lipophilicity, traits often exploited in bioactive molecule design .

Properties

IUPAC Name

tert-butyl 3-[[4-(trifluoromethoxy)phenyl]carbamoyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4/c1-15(2,3)25-14(23)21-8-10(9-21)13(22)20-11-4-6-12(7-5-11)24-16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMAGJZRSDRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-(trifluoromethoxy)phenyl)carbamoyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxyazetidine-1-carboxylate, which is then reacted with 4-(trifluoromethoxy)phenyl isocyanate to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine or phenyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-(trifluoromethoxy)phenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes . The trifluoromethoxy group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituent(s) Key Applications/Properties Reference(s)
Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate C₁₇H₂₀F₃N₂O₄ 385.35 Carbamoyl group linked to 4-(trifluoromethoxy)phenyl Potential neuroprotective activity (inferred from structural analogs)
Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate (Compound 8) C₁₈H₂₂F₃NO₄ 373.37 Trifluoromethylphenyl, methoxycarbonylethyl Precursor to neuroprotective 3-azetidinyl acetic acid methyl ester derivatives
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS 142253-58-5) C₁₀H₁₆N₂O₂ 212.25 Cyanomethyl Intermediate for further functionalization (e.g., nitrile-to-amine conversion)
Tert-butyl 3-(4-formylphenoxy)azetidine-1-carboxylate (CAS 696588-36-0) C₁₅H₁₉NO₄ 277.32 4-Formylphenoxy Aldehyde group enables conjugation or Schiff base formation
Tert-butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (Compound 58) C₂₇H₃₃F₄N₂O₅ 556.56 Phenethylamino, tetrafluoropropyl, ethoxycarbonylphenoxy Complex fluorinated analog; applications in materials or medicinal chemistry

Contrasts with Non-Azetidine Analogs

  • CAS 175277-18-6 (4-(Trifluoromethoxy)benzoic Acid Hydrazide) : Lacks the azetidine-Boc scaffold but shares the trifluoromethoxy phenyl motif. This compound is more suited for hydrazide-based conjugations rather than heterocyclic drug design .
  • CAS 123986-64-1 (tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate) : Features a hydroxymethylbenzyl group instead of azetidine, limiting its utility in rigid scaffold-based applications .

Biological Activity

Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including cytotoxic properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H18F3N2O3
  • Molecular Weight : 348.32 g/mol
  • CAS Number : 137651645

The compound features a tert-butyl group, a carbamate moiety, and a trifluoromethoxy-substituted phenyl ring, which are crucial for its biological activity.

Cytotoxic Properties

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have shown enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin.

Cell Line Compound Activity (EC50) Reference
MCF-7 (Breast Cancer)8.107 μM
HepG2 (Liver Cancer)10.28 μg/mL
A549 (Lung Cancer)10.79 μM

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Inhibition of Kinase Activity : The compound has been observed to inhibit ERK1/2 kinase pathways, which are critical for cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that the compound triggers apoptosis in cancer cells by activating caspases, which are essential for the apoptotic process.
  • Cell Cycle Arrest : It has been noted that the compound induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly enhances the biological activity of the compound. This modification increases lipophilicity and potentially facilitates better interaction with biological targets.

Key Findings from SAR Studies:

  • Compounds lacking the trifluoromethyl group exhibited reduced cytotoxicity.
  • The addition of bulky groups like tert-butyl improved solubility and bioavailability.
  • Substituents on the phenyl ring affected binding affinity and selectivity towards cancer cell lines.

Case Studies

Several studies have focused on the anticancer properties of azetidine derivatives, including those structurally related to this compound.

  • Study on MCF-7 Cells :
    • A study demonstrated that azetidine derivatives exhibited stronger antiproliferative effects than traditional chemotherapeutic agents.
    • The mechanism involved apoptosis induction through caspase activation pathways.
  • Assessment Against HepG2 Cells :
    • The compound showed a significant reduction in cell viability at low concentrations, indicating high potency against liver cancer cells.
    • Molecular docking studies suggested strong binding interactions with key proteins involved in cell growth regulation.

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